molecular formula C16H18N2O B4565985 N-(4,6-dimethyl-2-pyridinyl)-2-(4-methylphenyl)acetamide

N-(4,6-dimethyl-2-pyridinyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4565985
M. Wt: 254.33 g/mol
InChI Key: DXUXATGTZRKKCY-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Environmental Effects

Studies have detailed the biological consequences of exposure to various acetamide derivatives, highlighting their commercial importance and the significance of understanding their biological and environmental toxicology. Kennedy (2001) provided a comprehensive update on the toxicology of acetamide derivatives, emphasizing the need for continuous research due to their commercial relevance and the evolving understanding of their biological impacts (Kennedy, 2001).

Structural and Synthetic Studies

The molecular structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide has been elucidated, showcasing its planar configuration and the interactions that contribute to its stability. This structural insight is crucial for designing compounds with desired properties (Rodier et al., 1993).

Pharmaceutical Research

While avoiding specifics on drug use and side effects, it's worth noting that acetamide derivatives have been explored for their potential pharmaceutical applications. For instance, structure-activity relationship studies have identified potent and selective kappa-opioid agonists among N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the role of structural variations in achieving desired biological activities (Barlow et al., 1991).

Materials Science and Chemistry

In materials science, the synthesis of novel compounds incorporating pyridine units and their application in creating polyimides with unique properties, such as solubility and thermal stability, have been reported. These materials are promising for advanced applications due to their exceptional characteristics (Huang et al., 2012).

Agricultural Chemistry

The exploration of pyridine derivatives as insecticides indicates the potential of these compounds in pest control, demonstrating significant insecticidal activity against specific pests. This research contributes to the development of new, more effective agricultural chemicals (Bakhite et al., 2014).

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-4-6-14(7-5-11)10-16(19)18-15-9-12(2)8-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUXATGTZRKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.